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Compound of Interest

Compound Name: Tyk2-IN-12

Cat. No.: B8258286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is

intended for researchers, scientists, and drug development professionals interested in the

preclinical characterization of this compound.

Introduction
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also

includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling

pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling

pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is

specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I

interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy

for the treatment of various immune-mediated disorders, including psoriasis, lupus, and

inflammatory bowel disease.

Tyk2-IN-12 (also known as compound 30) has emerged as a potent and selective inhibitor of

Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window

and potential off-target effects. This guide summarizes the available quantitative data on its

inhibitory activity, provides detailed experimental methodologies for assessing kinase

selectivity, and visualizes the relevant biological pathways and experimental workflows.
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Kinase Selectivity Profile of Tyk2-IN-12
The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly

selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse

events. The following tables summarize the known inhibitory activity of Tyk2-IN-12 against Tyk2

and other key kinases.

Table 1: In Vitro Inhibitory Potency and Selectivity of
Tyk2-IN-12

Target Assay Type IC50 / Ki Selectivity vs. Tyk2

Tyk2 Biochemical Ki: 0.51 nM[1] -

JAK1 Biochemical - 90-fold[1]

JAK2 Biochemical - 43-fold[1]

JAK3 Biochemical - 13-fold[1]

hERG Electrophysiological > 30 µM[1] > 58,800-fold

CYP3A4 Biochemical > 30 µM[1] > 58,800-fold

CYP2D6 Biochemical > 30 µM[1] > 58,800-fold

CYP2C9 Biochemical > 30 µM[1] > 58,800-fold

CYP2C8 Biochemical > 30 µM[1] > 58,800-fold

CYP1A2 Biochemical > 30 µM[1] > 58,800-fold

CYP2A6 Biochemical > 30 µM[1] > 58,800-fold

CYP2B6 Biochemical > 30 µM[1] > 58,800-fold

CYP2C19 Biochemical > 30 µM[1] > 58,800-fold

CYP2E1 Biochemical > 30 µM[1] > 58,800-fold

CYP3A5 Biochemical > 30 µM[1] > 58,800-fold

Cellular Activity
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In addition to biochemical assays, the cellular activity of Tyk2-IN-12 has been assessed by

measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in

human peripheral blood mononuclear cells (PBMCs).

Pathway Cytokine Stimulus
Phosphorylated
STAT

Cellular IC50

Tyk2/JAK2 IL-12 pSTAT4 0.10 µM[1]

JAK1/JAK3 IL-2 pSTAT5 0.25 µM[1]

JAK2 GM-CSF pSTAT5 4.1 µM[1]

Representative Kinome Selectivity Profile
While a comprehensive public kinome scan for Tyk2-IN-12 is not currently available, the

selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2

inhibitor, provides a representative example of the desired selectivity for this class of

compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK

family members and a broad panel of other kinases.

Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)

Kinase Binding Assay IC50

Tyk2 (JH2 domain) 1.0 nM[2]

JAK1 > 10,000 nM[3]

JAK2 > 10,000 nM[3]

JAK3 > 10,000 nM[3]

Representative Kinase Panel Generally inactive at high concentrations

Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be

representative of a highly selective compound of this class. It is not the specific data for Tyk2-
IN-12.
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Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide

range of cytokines and growth factors. The following diagram illustrates the canonical JAK-

STAT pathway, highlighting the role of Tyk2.
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Caption: The JAK-STAT signaling pathway.
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Experimental Protocols
Accurate determination of kinase selectivity is paramount for the preclinical assessment of a

kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used

for selectivity profiling.

In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu
Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

competition binding assay to determine the affinity of a test compound for a kinase of interest.

Materials and Reagents:

Kinase: Purified recombinant human Tyk2.

Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g.,

anti-GST).

Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase

active site.

Test Compound: Tyk2-IN-12, serially diluted in DMSO.

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

384-well Microplates: Low-volume, black, round-bottom.

Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at

615 nm and 665 nm).

Experimental Workflow:
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Caption: Experimental workflow for kinase selectivity profiling.
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Procedure:

Compound Preparation: Prepare a serial dilution of Tyk2-IN-12 in 100% DMSO. A typical

starting concentration is 1 mM, followed by 1:3 serial dilutions.

Reagent Preparation:

Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of

kinase and antibody will depend on the specific reagents and should be optimized for a

robust assay window.

Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically

at or near its Kd for the kinase.

Assay Assembly:

To a 384-well plate, add 5 µL of the serially diluted test compound. Include wells with

DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum

inhibition" controls.

Add 5 µL of the 2X Kinase/Antibody master mix to all wells.

Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 15 µL.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission

at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm) for each well.

Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition"

(100% inhibition) controls.

Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation using

appropriate software.

Conclusion
Tyk2-IN-12 is a highly potent and selective inhibitor of Tyk2. The available data demonstrates

its significant selectivity for Tyk2 over other JAK family members and a panel of off-target

proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile,

coupled with its cellular activity, underscores its potential as a valuable research tool and a

promising starting point for the development of therapeutics for a range of immune-mediated

diseases. Further characterization, including a broad kinome scan, would provide a more

complete understanding of its selectivity and potential for off-target effects. The experimental

protocols and pathway diagrams provided in this guide offer a framework for the continued

investigation and development of Tyk2-IN-12 and other selective Tyk2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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